molecular formula C12H19N3 B1479698 (2-(cyclopropylmethyl)-4,5,6,7-tetrahydro-2H-indazol-3-yl)methanamine CAS No. 2098131-66-7

(2-(cyclopropylmethyl)-4,5,6,7-tetrahydro-2H-indazol-3-yl)methanamine

Cat. No. B1479698
CAS RN: 2098131-66-7
M. Wt: 205.3 g/mol
InChI Key: YJJZFSYNMFDPHR-UHFFFAOYSA-N
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Description

The compound “(2-(cyclopropylmethyl)-4,5,6,7-tetrahydro-2H-indazol-3-yl)methanamine” is a complex organic molecule. It contains a cyclopropylmethyl group, which is a cyclopropane ring attached to a methyl group . It also contains an indazole group, which is a bicyclic compound consisting of fused benzene and pyrazole rings . The “tetrahydro-2H-” prefix suggests that the indazole ring is partially saturated with hydrogen .


Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, including the formation of the cyclopropylmethyl group and the indazole ring. Unfortunately, without specific literature or experimental data, it’s challenging to provide a detailed synthesis analysis .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of the fused ring system and the cyclopropylmethyl group . The exact structure would depend on the specific locations of these groups within the molecule .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of the indazole ring and the cyclopropylmethyl group. The cyclopropyl group is known for its ring strain and unique reactivity . The indazole ring, being an aromatic system, would also have distinct reactivity .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. Factors such as polarity, molecular weight, and functional groups would all play a role .

Scientific Research Applications

Pharmacological Research: Anticancer Potential

Indazole derivatives, including tetrahydro-2H-indazol-3-yl compounds, have been recognized for their potential in cancer treatment. They can act as kinase inhibitors, which are crucial in the signaling pathways that regulate cell division and survival . By inhibiting specific kinases, these compounds may prevent the proliferation of cancer cells, offering a targeted approach to cancer therapy.

Neurological Studies: Neuroprotective Effects

The structural similarity of indazole derivatives to tryptophan and serotonin suggests that they could interact with neurological pathways. Research has indicated that certain indazole compounds may exhibit neuroprotective properties, potentially aiding in the treatment of neurodegenerative diseases .

Anti-inflammatory Applications

Indazole derivatives have been studied for their anti-inflammatory properties. Some tetrahydro-2H-indazoles have shown promising results in reducing inflammation in experimental models, which could lead to new treatments for conditions like arthritis and other inflammatory diseases .

Antimicrobial and Antiviral Research

The indazole nucleus has been incorporated into compounds with significant antimicrobial and antiviral activities. These compounds can be designed to interfere with the replication mechanisms of various pathogens, providing a pathway for the development of new antimicrobial and antiviral drugs .

Cardiovascular Research: Antihypertensive Agents

Indazole derivatives have been explored as potential antihypertensive agents. Their ability to modulate blood pressure could be harnessed to develop new medications for managing hypertension, a major risk factor for cardiovascular diseases .

Metabolic Disorders: Antidiabetic Effects

Some indazole compounds have shown potential in modulating blood sugar levels, which could be beneficial in the management of diabetes. These effects are likely due to the interaction with metabolic pathways that regulate glucose homeostasis .

Chemical Synthesis: Building Blocks for Complex Molecules

The versatile nature of the indazole ring system makes it a valuable building block in synthetic chemistry. It can be used to construct complex molecules with a wide range of biological activities, serving as a key component in the synthesis of new drugs .

Agricultural Chemistry: Plant Growth Regulators

Indole derivatives, closely related to indazoles, are known to influence plant growth and development. As such, indazole-based compounds could be investigated for their potential use as plant growth regulators, contributing to agricultural productivity .

Mechanism of Action

Future Directions

The future directions for this compound would depend on its applications. It could potentially be used in various fields such as medicinal chemistry, materials science, or synthetic chemistry, depending on its properties and reactivity .

properties

IUPAC Name

[2-(cyclopropylmethyl)-4,5,6,7-tetrahydroindazol-3-yl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19N3/c13-7-12-10-3-1-2-4-11(10)14-15(12)8-9-5-6-9/h9H,1-8,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJJZFSYNMFDPHR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=NN(C(=C2C1)CN)CC3CC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(2-(cyclopropylmethyl)-4,5,6,7-tetrahydro-2H-indazol-3-yl)methanamine
Reactant of Route 2
(2-(cyclopropylmethyl)-4,5,6,7-tetrahydro-2H-indazol-3-yl)methanamine
Reactant of Route 3
Reactant of Route 3
(2-(cyclopropylmethyl)-4,5,6,7-tetrahydro-2H-indazol-3-yl)methanamine
Reactant of Route 4
(2-(cyclopropylmethyl)-4,5,6,7-tetrahydro-2H-indazol-3-yl)methanamine
Reactant of Route 5
(2-(cyclopropylmethyl)-4,5,6,7-tetrahydro-2H-indazol-3-yl)methanamine
Reactant of Route 6
(2-(cyclopropylmethyl)-4,5,6,7-tetrahydro-2H-indazol-3-yl)methanamine

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